ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
CAS No.: 152712-44-2
Cat. No.: VC21300775
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152712-44-2 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxopropanoate |
| Standard InChI | InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3 |
| Standard InChI Key | NGXHDIFRFPQYPV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21 |
| Canonical SMILES | CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21 |
Introduction
Chemical Properties and Structure
Structural Features and Chemical Reactivity
The molecular architecture of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate incorporates several key structural elements that contribute to its chemical behavior:
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A partially saturated quinoline scaffold (3,4-dihydroquinoline) serving as the core heterocyclic structure
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A tertiary amine nitrogen that functions as a nucleophilic center and potential hydrogen bond acceptor
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A beta-keto ester moiety (2-oxopropanoate) providing multiple reactive sites
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An ethyl ester group capable of participating in various transformations including hydrolysis and transesterification
These structural components create a molecule with significant synthetic versatility. The beta-keto ester functionality is particularly notable as a reactive center, potentially participating in condensation reactions, reductions, and various carbon-carbon bond-forming processes. The nitrogen atom in the dihydroquinoline portion provides an additional site for potential chemical modifications and molecular recognition interactions in biological systems.
Synthesis and Preparation Methods
N-Alkylation Strategy
One potential approach involves the direct N-alkylation of 3,4-dihydroquinoline with ethyl bromopyruvate or a similar alpha-halogenated ester under basic conditions. This method leverages the nucleophilicity of the nitrogen atom in the dihydroquinoline structure to form the desired N-alkylated product. The reaction typically requires moderate heating and an appropriate base to neutralize the hydrogen halide generated during the substitution process .
Analogous Quinoline Derivative Synthesis
Valuable insights into potential synthetic methodologies can be drawn from the documented preparation of structurally related compounds such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives. According to published procedures, these compounds can be prepared through the reaction of 2-quinolinone with acrylic acid derivatives under basic conditions .
A representative synthesis involves heating a mixture of 2-quinolinone (1.45 g, 10 mmol), potassium carbonate (1.38 g, 10.0 mmol), and an appropriate acrylic acid derivative (40.0 mmol) such as ethyl acrylate at 100°C for approximately 10 hours. After cooling, the reaction mixture is processed through solvent extraction, washing, and crystallization from ethanol to obtain the desired product .
Hydrolysis and Further Functionalization
The ethyl ester group in ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate can be hydrolyzed to form the corresponding carboxylic acid. This transformation typically involves treatment with sodium hydroxide in aqueous ethanol at moderate temperatures, followed by acidification. The resulting acid serves as a versatile intermediate for further chemical modifications, including the preparation of amides, hydrazides, and other functional derivatives .
Related Compounds and Structural Analogs
Dihydroquinoline Derivatives
Several compounds sharing the dihydroquinoline core structure with ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate have been documented in chemical literature. One notable example is 1-phenyl-3-propyl-3,4-dihydroquinolin-2-one (CAS: 792122-71-5), which features a similar partially saturated quinoline scaffold but differs in its substitution pattern and functional group arrangement .
Quinolinone-Based Analogs
The structurally related N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides represent another class of relevant compounds. These molecules share similar structural elements but feature an amide group in place of the ester functionality. Some of these derivatives have demonstrated significant biological activities, including cytotoxicity against cancer cell lines such as MCF-7, suggesting potential anticancer applications for compounds in this structural class .
Comparative Analysis with Related Beta-Keto Esters
Table 2 presents a comparative analysis of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate with other structurally related beta-keto esters.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate | C₁₄H₁₇NO₃ | 247.29 | Dihydroquinoline core with 2-oxopropanoate at N-position |
| Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃FO₄ | 240.23 | Fluorinated methoxyphenyl group instead of dihydroquinoline |
| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | C₁₂H₁₁NO₃ | 217.22 | Fully unsaturated quinolinone core with different carbonyl positioning |
| 1-phenyl-3-propyl-3,4-dihydroquinolin-2-one | C₁₈H₁₉NO | 265.35 | Phenyl and propyl substituents with different functional arrangement |
This comparative analysis highlights the structural diversity within this class of compounds and illustrates how modifications to the core structure can result in molecules with potentially different chemical and biological properties .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate would be expected to show characteristic absorption bands for the functional groups present in the molecule. Based on data from related compounds, significant absorption bands would likely include :
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Ester carbonyl stretching: approximately 1730-1745 cm⁻¹
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Ketone carbonyl stretching: approximately 1680-1700 cm⁻¹
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Aromatic C=C stretching: approximately 1590-1620 cm⁻¹ and 1450-1500 cm⁻¹
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C-N stretching: approximately 1300-1360 cm⁻¹
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C-O stretching: approximately 1200-1250 cm⁻¹
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Aromatic C-H stretching: approximately 3050-3100 cm⁻¹
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Aliphatic C-H stretching: approximately 2850-2950 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate would be expected to show a molecular ion peak at m/z 247, corresponding to its molecular weight. Characteristic fragmentation patterns might include the loss of the ethoxy group (m/z 202), cleavage at the C-N bond, and fragments associated with the dihydroquinoline moiety. High-resolution mass spectrometry would confirm the molecular formula C₁₄H₁₇NO₃ .
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